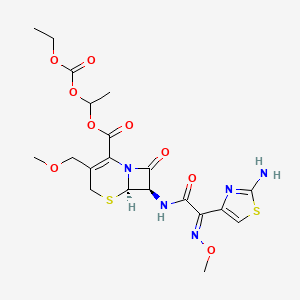

O-Desisopropyl-O-ethylCefpodoximeProxetil

Description

Contextualization within Cephalosporin (B10832234) Antibiotic Derivative Research

Cephalosporins are a cornerstone class of β-lactam antibiotics, and research in this area is dynamic, driven by the need to combat evolving bacterial resistance. lupinepublishers.com A significant portion of this research involves the synthesis and evaluation of new derivatives. lupinepublishers.com This work aims to enhance the antibacterial spectrum, improve pharmacokinetic properties, and increase stability against bacterial enzymes like β-lactamases. drugbank.com

Significance as a Related Substance of Cefpodoxime (B17579) Proxetil (CPX)

Cefpodoxime Proxetil is an oral, third-generation cephalosporin antibiotic. lupinepublishers.comdrugs.com In pharmaceutical terms, O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is classified as an impurity or a "related substance" of Cefpodoxime Proxetil (CPX). synzeal.comresearchgate.net Impurities are substances present in a drug product that are not the desired active pharmaceutical ingredient (API) or the excipients. youtube.com

The presence of impurities, even in trace amounts, can impact the quality and safety of a pharmaceutical product. jpionline.org Therefore, regulatory bodies mandate their identification and control. jpionline.orgeuropa.eu O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is structurally very similar to the parent drug, CPX, differing in the ester side chain. This structural similarity is highlighted in the comparative data below. Research studies focus on detecting and characterizing such impurities to understand their origin, which can be from the synthesis process or from the degradation of the drug over time. lupinepublishers.comnih.gov

| Property | O-Desisopropyl-O-ethyl Cefpodoxime Proxetil | Cefpodoxime Proxetil |

|---|---|---|

| CAS Number | 82619-01-0 synzeal.com | 87239-81-4 drugfuture.comnih.gov |

| Molecular Formula | C₂₀H₂₅N₅O₉S₂ cymitquimica.com | C₂₁H₂₇N₅O₉S₂ drugfuture.comnih.gov |

| Molecular Weight | 543.6 g/mol synzeal.comcymitquimica.com | 557.6 g/mol drugs.comdrugfuture.com |

Overview of Research Paradigms for Pharmaceutical Impurities and Metabolites

The study of pharmaceutical impurities and metabolites is a highly regulated and scientifically rigorous field, essential for ensuring drug safety and quality. jpionline.orgmedwinpublishers.com The overarching paradigm is guided by international standards, most notably the International Council for Harmonisation (ICH) guidelines, such as Q3A and Q3B, which address impurities in new drug substances and new drug products, respectively. jpionline.orgeuropa.eueuropa.eu

The research process for an impurity like O-Desisopropyl-O-ethyl Cefpodoxime Proxetil typically follows a structured approach:

Detection: The first step is to detect the presence of impurities. This is usually done using high-sensitivity chromatographic techniques. chemass.si

Identification and Characterization: Once detected, the impurity must be identified. youtube.com This involves determining its chemical structure. Hyphenated analytical techniques are crucial for this stage. nih.govresearchgate.net For instance, liquid chromatography is used to separate the impurity from the API, and mass spectrometry provides information about its mass and fragmentation pattern, which helps in elucidating the structure. nih.govnih.gov

Quantification: The amount of the impurity present is precisely measured. Regulatory guidelines set specific thresholds for impurities; levels above these thresholds require more rigorous safety qualification. youtube.comeuropa.eu

Control: Based on the findings, strategies are developed to control the levels of the impurity in the final product. This can involve refining the synthesis process, optimizing purification steps, or establishing appropriate storage conditions and shelf-life. lupinepublishers.com

A variety of advanced analytical techniques are employed in this research paradigm to isolate, identify, and quantify impurities.

| Technique | Purpose in Impurity Research |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separating the impurity from the active pharmaceutical ingredient and other components for detection and quantification. researchgate.netresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful hyphenated technique that separates the impurity and then provides mass data for structural identification and confirmation. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of isolated impurities. researchgate.net |

| Forced Degradation Studies | Subjecting the drug substance to stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products and establish stability-indicating analytical methods. lupinepublishers.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C20H25N5O9S2 |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12+/t9?,13-,17-/m1/s1 |

InChI Key |

FXDWRZAFIUUKKP-POJSZAKFSA-N |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |

Origin of Product |

United States |

Elucidation of Formation Pathways and Mechanisms

Characterization of Biotransformation Pathways Leading to O-Desisopropyl-O-ethyl Cefpodoxime (B17579) Proxetil Formation

Cefpodoxime Proxetil is a prodrug that is known to be hydrolyzed in vivo by esterases in the intestinal wall to its active form, Cefpodoxime. This is the primary biotransformation pathway. There is no evidence in the reviewed literature to suggest that O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is a metabolite of Cefpodoxime Proxetil in biological systems.

No studies have been found that describe the enzymatic catalysis or biosynthesis of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil from Cefpodoxime Proxetil.

In vitro metabolism studies of Cefpodoxime Proxetil have primarily focused on its conversion to the active drug, Cefpodoxime. There are no available metabolic maps or reports from in vitro systems that identify O-Desisopropyl-O-ethyl Cefpodoxime Proxetil as a metabolite.

Exploration of Hypothetical Synthetic Routes for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is a chemical entity structurally related to the third-generation cephalosporin (B10832234) antibiotic, Cefpodoxime Proxetil. cymitquimica.comnih.gov Its formal chemical name is 1-((ethoxycarbonyl)oxy)ethyl (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. cymitquimica.comsynzeal.com While it is not a widely studied compound, its formation can be postulated through two primary hypothetical pathways: as a planned synthetic analogue or as a process-related impurity during the synthesis of Cefpodoxime Proxetil.

Hypothetical Pathway 1: Direct Synthesis

A plausible synthetic route for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil involves a pathway analogous to the established synthesis of Cefpodoxime Proxetil, with a key modification in the synthesis of the side-chain ester group. The final step in the synthesis of Cefpodoxime Proxetil is the esterification of Cefpodoxime acid with 1-iodoethyl isopropyl carbonate. lupinepublishers.comlupinepublishers.com To synthesize the O-ethyl analogue, the corresponding ethyl carbonate reagent, 1-iodoethyl ethyl carbonate, would be required.

The synthesis would proceed as follows:

Preparation of 1-Chloroethyl Ethyl Carbonate: This intermediate can be synthesized by reacting 1-chloroethyl chloroformate with ethanol (B145695) in the presence of a suitable base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Formation of 1-Iodoethyl Ethyl Carbonate: The chlorinated intermediate is then converted to the more reactive iodinated species via a Finkelstein reaction. This involves treating 1-chloroethyl ethyl carbonate with sodium iodide in an appropriate solvent like acetone.

Esterification of Cefpodoxime Acid: The core of the synthesis is the reaction between Cefpodoxime acid (Impurity A) and the newly synthesized 1-iodoethyl ethyl carbonate. synzeal.com This esterification is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF). A non-nucleophilic base, for instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is used to deprotonate the carboxylic acid of the Cefpodoxime nucleus, activating it for nucleophilic attack on the alkyl iodide. lupinepublishers.com The reaction is generally conducted at low temperatures (-20 to -15 °C) to minimize degradation of the β-lactam ring. researchgate.net

Table 1: Proposed Reagents for Direct Synthesis

| Compound Name | Role in Synthesis | Purpose |

| Cefpodoxime Acid | Starting Material | Provides the core cephalosporin structure. |

| 1-Chloroethyl Chloroformate | Reagent | Precursor for the ethyl carbonate side chain. |

| Ethanol | Reagent | Source of the ethyl group for the carbonate ester. |

| Pyridine / Triethylamine | Base | Neutralizes HCl in the formation of 1-chloroethyl ethyl carbonate. |

| Sodium Iodide | Reagent | Converts the chloro-ester to the more reactive iodo-ester. |

| N,N-Dimethylacetamide (DMAc) | Solvent | Provides a polar aprotic medium for the final esterification. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base | Deprotonates Cefpodoxime acid to facilitate esterification. |

Hypothetical Pathway 2: Formation as a Process-Related Impurity

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil could potentially be formed as an impurity during the commercial manufacturing of Cefpodoxime Proxetil through a transesterification reaction. This side reaction would be contingent on the presence of ethanol as a contaminant in the reaction mixture.

The mechanism for this impurity formation could occur at two stages:

Transesterification of the Alkylating Agent: If ethanol is present as an impurity in the solvent (e.g., isopropanol) used to prepare 1-chloroethyl isopropyl carbonate, a mixture of carbonate esters could be formed. This would lead to the generation of 1-chloroethyl ethyl carbonate alongside the desired isopropyl analogue, which would then participate in the subsequent reactions to form the final impurity.

Transesterification of the Final Product: A more likely scenario is a base-catalyzed transesterification reaction occurring during the final esterification step if residual ethanol is present in the reaction vessel or solvents. The DBU or another base used in the process could catalyze the nucleophilic attack of ethanol on the isopropoxycarbonyloxy moiety of either the 1-iodoethyl isopropyl carbonate reagent or the already-formed Cefpodoxime Proxetil molecule. This would result in the displacement of isopropanol (B130326) and the formation of the corresponding ethyl ester, yielding O-Desisopropyl-O-ethyl Cefpodoxime Proxetil.

The conditions that favor the primary esterification reaction, such as the presence of a strong, non-nucleophilic base and elevated temperatures (if reaction control is lost), could inadvertently promote this transesterification side reaction.

Table 2: Hypothetical Transesterification Pathway Details

| Step | Reactants | Key Condition | Product |

| 1 | Cefpodoxime Proxetil, Ethanol (impurity) | Presence of Base (e.g., DBU) | O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, Isopropanol |

| 2 | 1-Iodoethyl Isopropyl Carbonate, Ethanol (impurity) | Presence of Base | 1-Iodoethyl Ethyl Carbonate, Isopropanol |

Advanced Analytical Methodologies for Detection and Structural Characterization

Chromatographic Techniques for O-Desisopropyl-O-ethyl Cefpodoxime (B17579) Proxetil

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation, identification, and quantification of individual components within a complex mixture. For a compound like O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, various chromatographic methods can be adapted and optimized.

High-Performance Liquid Chromatography (HPLC) stands as the most widely used analytical tool for the analysis of Cefpodoxime Proxetil and its related substances, including O-Desisopropyl-O-ethyl Cefpodoxime Proxetil. The development of a robust HPLC method is a multi-step process involving careful optimization of various parameters to achieve the desired separation and sensitivity.

The choice of the stationary phase, the solid support within the HPLC column, is critical for effective separation. For the analysis of moderately polar compounds like cephalosporins and their derivatives, reversed-phase chromatography is the predominant mode.

Stationary Phase:

Octadecylsilyl (ODS) silica (B1680970) gel, commonly known as C18, is the most frequently employed stationary phase for the analysis of Cefpodoxime Proxetil and its impurities. scispace.comresearchgate.netnih.gov The non-polar nature of the C18-bonded silica provides excellent retention and separation for these compounds when used with a polar mobile phase. Columns with a particle size of 5 µm are common, offering a good balance between efficiency and backpressure. scispace.comnih.gov

Mobile Phase:

The mobile phase, a solvent or solvent mixture that carries the sample through the column, is a key variable in optimizing HPLC separations. For O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, a mixture of an organic solvent and an aqueous buffer is typically used.

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. scispace.comasianpubs.orgnih.gov The ratio of the organic solvent to the aqueous phase is adjusted to control the retention time of the analytes.

Aqueous Phase: An aqueous buffer is used to control the pH of the mobile phase and ensure the reproducibility of the separation. Phosphate (B84403) buffers are frequently utilized to maintain a specific pH, which can influence the ionization state and, consequently, the retention of the analytes. scispace.comasianpubs.org The pH of the mobile phase is a critical parameter to optimize for achieving good peak shape and resolution.

A typical mobile phase composition might consist of a mixture of acetonitrile and a phosphate buffer at a specific pH, with the exact ratio determined during method development to achieve optimal separation of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil from the parent drug and other related substances. scispace.comasianpubs.org

Interactive Data Table: HPLC Method Parameters for Cephalosporin (B10832234) Analysis

| Parameter | Typical Value/Choice | Rationale |

| Stationary Phase | C18 (ODS) | Good retention for moderately polar compounds. |

| Particle Size | 5 µm | Balances efficiency and backpressure. |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Allows for fine-tuning of analyte retention. |

| Buffer | Phosphate Buffer | Controls pH for consistent ionization and retention. |

Once the separation is achieved, a suitable detector is required to visualize and quantify the eluted compounds. For cephalosporins, which contain a chromophore in their structure, UV-Vis detection is the most common and straightforward approach.

UV-Vis and Diode Array Detection (DAD): Cefpodoxime Proxetil and its derivatives exhibit significant UV absorbance. Detection is often carried out at a specific wavelength, typically around 235 nm or 254 nm, to maximize sensitivity. nih.govnih.gov A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment.

While fluorescence detection is a highly sensitive technique, it is not commonly employed for cephalosporins as they are not naturally fluorescent. Derivatization with a fluorescent tag would be necessary to utilize this detection mode, adding complexity to the analytical procedure.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, compounds like O-Desisopropyl-O-ethyl Cefpodoxime Proxetil are non-volatile and thermally labile due to their high molecular weight and polar functional groups. Direct analysis by GC is therefore not feasible.

To make these compounds suitable for GC analysis, a chemical modification process known as derivatization is necessary. weber.hujfda-online.comresearchgate.net Derivatization aims to increase the volatility and thermal stability of the analyte. For cephalosporins, common derivatization strategies include:

Silylation: This is a common technique where active hydrogen atoms in polar functional groups (e.g., -OH, -NH2, -COOH) are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used.

Acylation: This involves the introduction of an acyl group, which can also increase volatility.

While GC-MS could be a powerful tool for the structural elucidation of derivatized cephalosporin impurities, there is a lack of specific, validated GC methods in the scientific literature for the routine analysis of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil. The complexity of the derivatization step and the availability of robust HPLC methods make GC a less common choice for this particular compound. nih.gov

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative screening of impurities and for the fractionation of complex mixtures. While not as powerful as HPLC for quantitative analysis, TLC can be a valuable tool in the preliminary stages of analysis.

For the analysis of Cefpodoxime Proxetil and its impurities, a typical TLC system would involve:

Stationary Phase: Silica gel plates are commonly used.

Mobile Phase: A mixture of organic solvents is used to develop the plate. The polarity of the mobile phase is optimized to achieve separation of the spots corresponding to the different compounds.

Visualization: After development, the separated spots can be visualized under UV light, as cephalosporins are UV-active. Staining with reagents like iodine vapor can also be employed to enhance visualization.

Although TLC can be used to detect the presence of impurities like O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, specific and validated TLC methods for its identification and separation are not extensively documented in the literature. It serves more as a preliminary screening tool rather than a definitive analytical method for this compound.

Cefpodoxime Proxetil possesses chiral centers, and therefore exists as diastereomers. O-Desisopropyl-O-ethyl Cefpodoxime Proxetil also contains these chiral centers, meaning it can also exist as different stereoisomers. The separation of these stereoisomers can be important as they may have different biological activities or toxicological profiles.

Chiral chromatography is a specialized form of chromatography used to separate enantiomers and diastereomers. This can be achieved by using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their separation.

While there are studies on the chiral separation of the diastereomers of the parent drug, Cefpodoxime Proxetil, using chiral HPLC methods, there is a lack of specific published methods for the chiral separation of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil stereoisomers. The development of such a method would likely involve screening various types of chiral stationary phases and optimizing the mobile phase to achieve resolution between the stereoisomeric peaks.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for unambiguously determining the complex molecular architecture of pharmaceutical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information regarding the compound's atomic connectivity, spatial arrangement, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Linkage Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural assignment of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil can be achieved.

One-dimensional NMR spectra are fundamental for the initial structural assessment. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

The structure of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil differs from the parent Cefpodoxime Proxetil by the substitution of an isopropyl group with an ethyl group in the proxetil moiety. This structural modification leads to distinct changes in the NMR spectra, particularly in the signals corresponding to the ester side chain.

¹H NMR Spectroscopy: The key diagnostic signals in the ¹H NMR spectrum of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil would be the characteristic quartet and triplet of the ethyl group, replacing the septet and doublet of the isopropyl group seen in Cefpodoxime Proxetil.

Interactive Table: Predicted ¹H NMR Chemical Shift Assignments for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | 5.25 | d | 4.8 |

| H-7 | 5.85 | dd | 4.8, 8.5 |

| Aminothiazole H | 6.80 | s | - |

| -CH(CH₃)OCOO- | 6.95 | q | 5.5 |

| -CH(CH₃ )OCOO- | 1.50 | d | 5.5 |

| -OCH₂CH₃ | 4.20 | q | 7.1 |

| -OCH₂CH₃ | 1.30 | t | 7.1 |

| -OCH₃ | 3.90 | s | - |

| -CH₂OCH₃ | 4.40, 4.25 | ABq | 13.5 |

| C-2 -CH₂- | 3.60, 3.35 | ABq | 18.0 |

| -NH₂ | 7.20 | s (br) | - |

| -NH- | 8.50 | d | 8.5 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will corroborate the structural change. The signals for the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) carbons will be observed at distinct chemical shifts, differing from the methine (-CH-) and methyl carbons of the isopropyl group in the parent drug.

Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (β-lactam) | 165.0 |

| C=O (amide) | 163.5 |

| C=O (ester) | 170.0 |

| C=O (carbonate) | 154.0 |

| C-2 | 125.5 |

| C-3 | 130.0 |

| C-4 | 120.0 |

| C-6 | 58.0 |

| C-7 | 59.5 |

| C-3 -CH₂- | 67.0 |

| -OCH₃ | 61.5 |

| Aminothiazole C-2' | 168.0 |

| Aminothiazole C-4' | 110.0 |

| Aminothiazole C-5' | 143.0 |

| C=N | 152.0 |

| -CH(CH₃)OCOO- | 76.0 |

| -CH(C H₃)OCOO- | 20.0 |

| -OC H₂CH₃ | 65.0 |

| -OCH₂C H₃ | 14.5 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, key COSY correlations would be observed between the -OCH₂- and -CH₃ protons of the ethyl group, and between the H-6 and H-7 protons of the β-lactam ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This is instrumental in definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.20 ppm would show a correlation to the carbon signal at ~65.0 ppm, confirming their assignment as the -OCH₂- group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. For example, a NOESY correlation between the H-6 proton and the protons of the C-2 methylene group would help to confirm the cis-stereochemistry of the β-lactam ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, the molecular formula is C₂₀H₂₅N₅O₉S₂. The exact mass can be calculated and compared to the experimentally determined value to confirm the elemental formula with high confidence.

Data Table: Predicted HRMS Data for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

| Parameter | Value |

| Molecular Formula | C₂₀H₂₅N₅O₉S₂ |

| Calculated Exact Mass [M+H]⁺ | 544.1119 |

| Observed [M+H]⁺ | (Experimentally Determined Value) |

| Mass Accuracy | (Calculated in ppm) |

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. The fragmentation of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is expected to follow pathways similar to that of Cefpodoxime Proxetil.

The protonated molecule [M+H]⁺ at m/z 544.1 would be the precursor ion. Key fragmentation pathways would involve the cleavage of the ester side chain and fragmentation of the core cephalosporin structure. A characteristic loss of the ethyl carbonate side chain would result in a significant fragment ion.

Interactive Table: Predicted MS/MS Fragmentation of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 544.1 | 428.1 | 116.0 | [Cefpodoxime acid + H]⁺ |

| 544.1 | 384.1 | 160.0 | Cleavage of the aminothiazole side chain |

| 428.1 | 285.1 | 143.0 | Further fragmentation of Cefpodoxime acid |

| 428.1 | 243.1 | 185.0 | Cleavage of the C-3 substituent and β-lactam ring opening |

Ionization Techniques (e.g., ESI, APCI) Optimization

The analysis of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, a complex and relatively large molecule, via mass spectrometry (MS) necessitates the use of soft ionization techniques to prevent significant fragmentation and preserve the molecular ion for accurate mass determination. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common methods, with ESI being particularly well-suited for this class of compounds.

ESI is a technique used in mass spectrometry to produce ions using an electrospray in which a high voltage is applied to a liquid to create an aerosol. pharmafocuseurope.com It is a soft ionization method that imparts little residual energy onto the molecule, resulting in minimal fragmentation, which is ideal for determining the molecular weight of larger biomolecules and pharmaceutical compounds. pharmafocuseurope.comyoutube.com APCI is another soft ionization technique that is better suited for less polar and more volatile analytes compared to ESI. Given the structure of cephalosporin derivatives, ESI is generally the preferred method.

Optimization of ESI parameters is crucial for achieving maximum sensitivity and signal stability. In studies involving the parent compound, Cefpodoxime Proxetil, and its impurities, ESI is typically operated in positive ion mode ([M+H]⁺) due to the presence of basic nitrogen atoms in the molecule's structure. nih.govresearchgate.net The optimization process involves adjusting several key parameters to maximize the ion signal for the specific analyte.

Table 1: Typical Optimized ESI-MS Parameters for Cephalosporin Analysis

| Parameter | Optimized Value/Range | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | Promotes the formation of protonated molecular ions [M+H]⁺. nih.gov |

| Ion Spray Voltage | 5000 - 5500 V | Optimizes the electrospray process for efficient droplet formation and ion desolvation. nih.govresearchgate.net |

| Temperature (TEM) | 500.0 °C | Aids in the evaporation of the solvent from the charged droplets. nih.govresearchgate.net |

| Ion Source Gas 1 | 65.0 L/h | Nebulizing gas that assists in aerosol formation. nih.govresearchgate.net |

| Ion Source Gas 2 | 60.0 L/h | Turbo gas that helps to evaporate the solvent. nih.govresearchgate.net |

| Curtain Gas | 20.0 L/h | Prevents neutral molecules from entering the mass spectrometer. nih.govresearchgate.net |

| Declustering Potential (DP) | 50 V | Prevents ion clustering and adduct formation before the ions enter the analyzer. nih.govresearchgate.net |

These parameters, while optimized for the parent compound, provide a robust starting point for the method development for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, with fine-tuning necessary to account for the slight structural and polarity differences.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the structural characterization of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil by identifying its key functional groups and chromophores.

UV-Visible Spectroscopy: This technique is primarily used for quantitative analysis and is based on the absorption of light by chromophoric systems within the molecule. The cephalosporin nucleus and its associated side chains contain conjugated systems that absorb UV radiation. For the parent compound, Cefpodoxime Proxetil, absorbance maxima are typically observed around 235 nm and 260.8 nm. impactfactor.orgasianpubs.org Given the structural similarity, O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is expected to have a similar UV absorption profile, making UV detection a suitable method for its quantification in liquid chromatography. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides detailed information about the specific functional groups present in a molecule. The analysis of an impurity related to Cefpodoxime Proxetil has utilized IR spectroscopy for characterization. researchgate.net For O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, the IR spectrum would exhibit characteristic absorption bands corresponding to its structure.

Table 2: Expected IR Absorption Bands for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (amine) | 3300 - 3500 | Stretching vibration of the primary amine on the aminothiazole ring. |

| C-H (alkane/alkene) | 2850 - 3100 | Stretching vibrations of C-H bonds in methyl, methylene, and methoxy (B1213986) groups, and on the thiazole (B1198619) ring. |

| C=O (β-lactam) | 1760 - 1780 | Characteristic high-frequency stretching of the strained four-membered lactam ring carbonyl. |

| C=O (ester) | 1740 - 1760 | Stretching vibration of the ester carbonyl groups in the proxetil and ethyl carbonate moieties. |

| C=O (amide) | 1650 - 1680 | Stretching vibration of the amide carbonyl group (Amide I band). |

| C=N (oxime & thiazole) | 1620 - 1660 | Stretching vibrations of the carbon-nitrogen double bonds in the oxime and thiazole ring. |

These spectroscopic techniques, when used together, provide complementary information that is invaluable for the initial identification and subsequent structural confirmation of the compound.

Hybrid Analytical Systems and Coupled Methodologies

The complexity of pharmaceutical samples, which often contain the active ingredient alongside process-related impurities and degradation products, necessitates the use of powerful hybrid analytical systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of impurities in Cefpodoxime Proxetil and is directly applicable to O-Desisopropyl-O-ethyl Cefpodoxime Proxetil. nih.govnih.gov This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. kuleuven.be

Reversed-phase HPLC is typically employed for separation, utilizing a C18 column. nih.govnih.gov A gradient elution method is often developed to effectively separate compounds with a range of polarities that are present in the mixture. Mobile phases commonly consist of an aqueous component (like water with formic acid) and an organic component (such as methanol or acetonitrile). nih.gov

Following chromatographic separation, the eluent is directed to the mass spectrometer. ESI is the interface of choice for these non-volatile, polar compounds. nih.govresearchgate.net In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]⁺ ion of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil) is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern that serves as a structural fingerprint, allowing for unambiguous identification and characterization of the compound even at low levels in a complex matrix. researchgate.net Understanding the fragmentation pathways of the parent drug, Cefpodoxime Proxetil, is crucial for deducing the structures of its related impurities. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com However, O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, like other cephalosporins, is a large, polar, and thermally labile molecule with very low volatility. synzeal.com Direct analysis by GC-MS is therefore not feasible as the compound would decompose at the high temperatures required for vaporization in the GC inlet. youtube.com

The application of GC-MS in this context is limited to the analysis of volatile raw materials, solvents, or potential low molecular weight degradation products that might be present in the sample. It is not a primary technique for the analysis of the main compound or its direct, non-volatile derivatives.

Analytical Method Validation and Robustness Evaluation in Research Settings

The development of an analytical method for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil must be followed by a thorough validation process to ensure its reliability, as outlined by the International Conference on Harmonisation (ICH) guidelines. scispace.com Validation demonstrates that the method is suitable for its intended purpose.

Key validation parameters include:

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies. asianpubs.orgnih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). scispace.comasianpubs.org

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. scispace.comasianpubs.org

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. impactfactor.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govscispace.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govscispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

Specificity, Selectivity, and Interference Studies

Specificity is arguably the most critical parameter for an impurity profiling method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. impactfactor.orgscispace.com

To demonstrate specificity, forced degradation studies are performed on the parent drug, Cefpodoxime Proxetil. scispace.comlupinepublishers.com The drug substance is exposed to harsh conditions, including:

Acidic hydrolysis (e.g., HCl)

Alkaline hydrolysis (e.g., NaOH)

Oxidation (e.g., H₂O₂)

Thermal stress (dry and wet heat)

Photolysis (UV light)

The analytical method, typically HPLC, must be able to separate the main drug peak from all the degradation product peaks and other known impurities, including O-Desisopropyl-O-ethyl Cefpodoxime Proxetil. nih.govscispace.com Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is often employed to confirm that the analyte peak is not co-eluting with any other substance. This ensures that interference from other components does not affect the accuracy of the quantification.

Table 3: Representative Validation Data for a Cephalosporin HPLC Method

| Validation Parameter | Typical Result |

|---|---|

| Linearity Range | 5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 nih.govscispace.com |

| Accuracy (% Recovery) | 98.0% - 102.0% asianpubs.orgnih.gov |

| Precision (RSD%) | < 2.0% nih.govasianpubs.org |

| LOD | 0.05 µg/mL scispace.com |

| LOQ | 0.16 µg/mL scispace.com |

These studies are essential to develop a stability-indicating method that is robust and reliable for the intended research and quality control applications.

Determination of Detection and Quantification Limits

The limits of detection (LOD) and quantification (LOQ) are fundamental parameters in validating an analytical method's sensitivity. The LOD represents the lowest concentration of an analyte that the method can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

For related substances of Cefpodoxime Proxetil, these values are typically determined using methods like High-Performance Liquid Chromatography (HPLC). nih.gov The determination often involves calculating the signal-to-noise ratio, where an S/N ratio of 3:1 is common for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. japsonline.comsemanticscholar.org

Although specific LOD and LOQ values for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil are not specified in the available literature, validated methods for the parent compound, Cefpodoxime Proxetil, have demonstrated LODs as low as 0.0726 µg/mL and LOQs of 0.220 µg/mL, indicating the high sensitivity of the chromatographic techniques employed. nih.govnih.gov Another study reported an LOD of 53 ng/mL and an LOQ of 160 ng/mL for Cefpodoxime Proxetil. scispace.com

Table 1: Illustrative Detection and Quantification Limits for Related Compounds (Note: Data below is for Cefpodoxime Proxetil and serves as an example of typical values obtained during analytical method validation. Specific data for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is not available.)

| Parameter | Method | Typical Value (for Cefpodoxime Proxetil) | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | HPLC | 0.0726 µg/mL | nih.govnih.gov |

| Limit of Quantification (LOQ) | HPLC | 0.220 µg/mL | nih.govnih.gov |

| Limit of Detection (LOD) | HPLC | 0.069 µg/mL | nih.gov |

Accuracy, Precision, and Linearity Assessments

Linearity demonstrates the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte. For Cefpodoxime Proxetil and its related substances, linearity is typically assessed over a specified concentration range. rroij.com For instance, analytical methods for Cefpodoxime Proxetil have shown linearity in ranges such as 0.5-20 µg/mL, with correlation coefficients (r²) greater than 0.999, indicating a strong linear relationship. nih.govnih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated using recovery studies by spiking a known amount of the reference standard into a sample matrix. For methods analyzing Cefpodoxime Proxetil, recovery values are typically expected to be within a range of 98-102%. Studies on the parent compound show high recovery rates, confirming the accuracy of the analytical procedures. asianpubs.org

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at different levels:

Repeatability (Intra-day precision): Analysis within a short period under the same conditions.

Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

For validated HPLC methods for Cefpodoxime Proxetil, the RSD for precision studies is generally required to be less than 2%, which has been successfully demonstrated in multiple studies. semanticscholar.org

Table 2: Example of Accuracy and Precision Data (Note: Data below is for Cefpodoxime Proxetil and serves as an example of typical values obtained during analytical method validation. Specific data for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is not available.)

| Validation Parameter | Sub-parameter | Typical Acceptance Criterion | Example Finding (for Cefpodoxime Proxetil) |

|---|---|---|---|

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | 0.9996 |

| Accuracy | % Recovery | 98.0% - 102.0% | 99.80% to 100.02% researchgate.net |

| Precision | Relative Standard Deviation (%RSD) | ≤ 2.0% | Intra-day: 0.139% - 0.446% researchgate.net |

Investigations into Metabolic Fate and Pharmacokinetic Research Parameters Non Clinical Focus

In Vitro Metabolic Studies in Biological Systems

In vitro studies using various biological systems are crucial for elucidating the metabolic pathways of a drug candidate before clinical trials. For Cefpodoxime (B17579) Proxetil, these studies have centered on the hydrolysis of its ester linkage.

The conversion of the prodrug Cefpodoxime Proxetil to its active form, cefpodoxime, is a rapid and efficient process that occurs primarily in the intestinal lumen and mucosa during absorption. nih.gov This bioactivation is an enzymatic hydrolysis reaction.

Studies have identified non-specific esterases as the primary enzymes responsible for this de-esterification. nih.gov Research using human and rabbit duodenal washings has indicated the involvement of cholinesterases in this hydrolytic cleavage. nih.gov The mucosal esterase activity is predominantly found in the soluble fraction of intestinal cells, with minimal activity in the brush-border membranes. This enzymatic action cleaves the proxetil side chain, releasing the active cefpodoxime, which is then absorbed into the systemic circulation.

Regarding O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, as it is an impurity rather than a metabolite, there are no enzymatic pathways identified for its formation within biological systems. Its presence is related to the synthesis or degradation of Cefpodoxime Proxetil. lupinepublishers.compharmaffiliates.com

The hydrolysis of Cefpodoxime Proxetil by esterases is a process that generally does not require specific cofactors. However, the activity of these enzymes can be influenced by various substances.

In vitro studies have demonstrated that the hydrolysis of Cefpodoxime Proxetil can be inhibited by certain compounds. Potent inhibitors include eserine, phenylmethylsulfonyl fluoride (B91410) (PMSF), and mercuric chloride (HgCl₂), which further supports the role of cholinesterases in the metabolic conversion. nih.gov Additionally, other drug esters like bacampicillin (B1208201) and enalapril (B1671234) have been shown to inhibit this process to varying degrees. Certain food components, such as amino acids, trace elements, and vitamins, have also demonstrated an inhibitory effect on the hydrolysis of Cefpodoxime Proxetil in duodenal washings. nih.gov

Preclinical Pharmacokinetic Research Considerations in Model Systems

Preclinical pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug. For Cefpodoxime Proxetil, these studies have been vital in characterizing its behavior as a prodrug.

Following oral administration in animal models, Cefpodoxime Proxetil is absorbed from the gastrointestinal tract. During this absorption process, it undergoes extensive first-pass metabolism in the intestinal wall, where it is converted to the active cefpodoxime. researchgate.net

The distribution of cefpodoxime has been studied in various animal models, showing its penetration into different tissues. The elimination half-life of cefpodoxime varies between species. The primary route of elimination for the active cefpodoxime is renal excretion.

Interactive Table: Pharmacokinetic Parameters of Cefpodoxime in Animal Models (Illustrative)

| Animal Model | Bioavailability (%) | Tmax (h) | Half-life (h) | Primary Excretion Route |

|---|---|---|---|---|

| Rat | ~50 | 1.5 - 2.5 | 1.9 - 2.8 | Renal |

| Dog | ~60 | 2.0 - 3.0 | 2.1 - 2.9 | Renal |

Note: The values in this table are illustrative and represent a general range found in preclinical studies. Actual values can vary depending on the specific study design.

Mass balance studies in preclinical models are conducted to account for the total administered dose of a drug and its metabolites. For Cefpodoxime Proxetil, these studies confirm that the majority of the absorbed cefpodoxime is excreted unchanged in the urine. This indicates that after the initial de-esterification of the prodrug, the active cefpodoxime undergoes minimal further metabolism. synzeal.com The unabsorbed portion of the drug is eliminated in the feces.

Role of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil as a Biomarker or Marker of Cefpodoxime Proxetil Metabolism

Given that O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is an impurity of Cefpodoxime Proxetil and not a product of its metabolism, it does not serve as a biomarker for the metabolic process of the parent drug. pharmaffiliates.com Biomarkers of drug metabolism are typically metabolites that can be measured in biological fluids to provide an indication of the rate or extent of the metabolic process. In the case of Cefpodoxime Proxetil, the primary metabolic event is the conversion to cefpodoxime, making cefpodoxime itself the main indicator of the prodrug's bioactivation. The presence of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil in a drug formulation would be a matter of quality control, not a marker of in vivo metabolism.

Exploratory Studies of Intrinsic Molecular Interactions and Potential Biological Activity Preclinical in Vitro

Mechanistic Investigation of Potential Molecular Targets or Pathways

There are no available scientific studies that have investigated the potential molecular targets or pathways of O-Desisopropyl-O-ethyl Cefpodoxime (B17579) Proxetil. Research into its specific interactions with biological molecules has not been published.

Assessment of In Vitro Antimicrobial Activity (Focus on isolated systems, not therapeutic efficacy)

Specific assessments of the in vitro antimicrobial activity of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil have not been reported in the scientific literature.

Evaluation of Growth Inhibition against Select Bacterial Strains in Controlled Laboratory Settings

There are no published data tables or research findings detailing the evaluation of growth inhibition of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil against any bacterial strains in controlled laboratory settings.

Elucidation of Cellular and Molecular Mechanisms of Action (if demonstrable activity exists)

As there is no demonstrable in vitro antimicrobial activity reported for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, no studies have been conducted to elucidate its cellular and molecular mechanisms of action.

Comparative Analysis of Molecular Interactions with Parent Compound (Cefpodoxime Proxetil) and Other Derivatives

A comparative analysis of the molecular interactions of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil with its parent compound, Cefpodoxime Proxetil, and other derivatives is not possible at this time. Such an analysis would require data on the intrinsic molecular interactions and biological activity of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, which is currently unavailable in the public domain. The parent compound, Cefpodoxime Proxetil, is known to be hydrolyzed to the active moiety, cefpodoxime, which targets penicillin-binding proteins. researchgate.netnih.gov Without corresponding data for the O-Desisopropyl-O-ethyl derivative, no direct comparison can be made.

Future Research Directions and Emerging Methodologies

Development of Novel High-Throughput Analytical Platforms for O-Desisopropyl-O-ethyl Cefpodoxime (B17579) Proxetil Detection

The timely and efficient detection of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil in bulk drug substances and pharmaceutical formulations is paramount for quality control. While standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are currently employed for the analysis of Cefpodoxime Proxetil and its impurities, future research should focus on the development of novel high-throughput analytical platforms. scispace.comsciencescholar.us

The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), can offer significantly faster analysis times and enhanced sensitivity and selectivity for the detection of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil. Furthermore, the exploration of automated sample preparation techniques, including solid-phase extraction (SPE) and liquid-liquid extraction (LLE) integrated into robotic systems, could dramatically increase sample throughput.

Another promising area is the development of microfluidic devices, or "lab-on-a-chip" technology, for the rapid screening of impurities. These platforms could integrate sample preparation, separation, and detection into a single, miniaturized device, reducing reagent consumption and analysis time. The development of specific monoclonal antibodies for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil could also lead to the creation of high-throughput immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), for rapid quality control screening.

Table 1: Potential High-Throughput Analytical Platforms for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil Detection

| Platform | Principle | Potential Advantages |

| UHPLC-MS/MS | Rapid chromatographic separation followed by mass-based detection and fragmentation. | High speed, sensitivity, and selectivity; structural confirmation. |

| Automated SPE/LLE | Robotic systems for automated sample cleanup and concentration. | Increased throughput, reduced manual error, improved reproducibility. |

| Microfluidics | Miniaturized analytical systems integrating multiple laboratory functions. | Low sample and reagent consumption, fast analysis, portability. |

| Immunoassays (ELISA) | Specific antibody-antigen recognition for detection. | High throughput, high specificity, potential for on-site testing. |

Advanced Computational Chemistry and Molecular Modeling for Prediction of Formation and Interactions

Understanding the formation pathways and potential interactions of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is crucial for controlling its presence in the final drug product. Advanced computational chemistry and molecular modeling techniques offer powerful tools to predict and elucidate these mechanisms at a molecular level.

Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms leading to the formation of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil during the synthesis or degradation of Cefpodoxime Proxetil. By modeling the transition states and reaction energies, researchers can identify the most probable formation pathways and the factors that influence them, such as temperature, pH, and solvent effects.

Application of Integrated Omics Approaches for Comprehensive Metabolic Pathway Analysis

While O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is primarily considered a process-related impurity or a degradation product, understanding its potential metabolic fate is an important aspect of a comprehensive safety assessment. lupinepublishers.com Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, represent a powerful strategy for elucidating the metabolic pathways of xenobiotics.

Although Cefpodoxime, the active metabolite of Cefpodoxime Proxetil, undergoes minimal metabolism in humans, the metabolic profile of its impurities is often not as well characterized. nih.gov Future in vitro studies using human liver microsomes or hepatocytes could be coupled with advanced analytical platforms, such as high-resolution mass spectrometry-based metabolomics, to identify any potential metabolites of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil.

Subsequent integration of this metabolomic data with proteomic and transcriptomic analyses of the treated cells could reveal changes in the expression of metabolic enzymes and transporters, providing a comprehensive picture of the metabolic pathways involved. This integrated omics approach would not only identify potential metabolites but also elucidate the biochemical machinery responsible for their formation.

Standardization of Reference Materials and Analytical Protocols for Enhanced Research Reproducibility

The availability of well-characterized reference materials and standardized analytical protocols is fundamental for ensuring the accuracy, reliability, and reproducibility of research and quality control data. O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is available as a reference standard, which is crucial for its accurate identification and quantification. synzeal.com

Future efforts should focus on the continued development and validation of robust and harmonized analytical protocols for the detection and quantification of this impurity across different laboratories and pharmaceutical manufacturing sites. This includes the validation of analytical methods according to the International Council for Harmonisation (ICH) guidelines, covering parameters such as specificity, linearity, accuracy, precision, and robustness. ijpbs.com

Furthermore, the establishment of a certified reference material (CRM) for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil, with a comprehensively characterized purity and an associated uncertainty value, would provide a higher level of metrological traceability. Inter-laboratory comparison studies and proficiency testing schemes should be organized to ensure the ongoing competence of laboratories in accurately measuring this impurity. The development of detailed and publicly available standard operating procedures (SOPs) for the synthesis, purification, characterization, and handling of the reference material would further enhance research reproducibility.

Q & A

Q. What analytical techniques are recommended for quantifying O-Desisopropyl-O-ethylCefpodoximeProxetil and resolving its stereoisomers?

Use reversed-phase HPLC with a C18 column and a mobile phase containing acetonitrile and phosphate buffer (pH 4.5–6.0). For epimer separation (e.g., R- and S-epimers), employ gradient elution with a flow rate of 1.0 mL/min and UV detection at 254 nm . System suitability tests (e.g., tailing factor <2.0, resolution >1.5) are critical for reproducibility .

Q. How can the purity of this compound be validated during synthesis?

Perform LC-MS to detect impurities (e.g., residual starting materials, degradation products) and calculate relative peak areas. Total impurities should not exceed 6.0%, with individual limits for specific analogs (e.g., ≤4.5% for impurity II) . Confirm purity via NMR (¹H/¹³C) and FTIR to verify structural integrity .

Q. What solvent systems are suitable for solubility testing of this compound?

The compound is highly soluble in methanol, chloroform, and acetic acid but poorly soluble in water. For in vitro studies, prepare stock solutions in methanol and dilute with phosphate-buffered saline (pH 7.4) to mimic physiological conditions .

Advanced Research Questions

Q. How can degradation pathways of this compound be characterized under accelerated stability conditions?

Subject the compound to thermal stress (40–60°C), hydrolytic conditions (pH 1–9), and photolytic exposure. Monitor degradation using UPLC-PDA-MS to identify products (e.g., des-esterified metabolites). Quantify degradation kinetics via Arrhenius plots to predict shelf life .

Q. What experimental design is optimal for studying the pharmacokinetics of this compound in vivo?

Use a crossover study in animal models (e.g., rats) with oral administration. Collect plasma samples at intervals (0–24h), extract using protein precipitation (acetonitrile), and quantify via LC-MS/MS. Calculate bioavailability (≈50%) and compare hydrolysis rates to in vitro esterase assays .

Q. How can impurity profiles influence the pharmacological activity of this compound?

Screen impurities (e.g., Cefpodoxime Proxetil Sulfoxide) for antimicrobial activity using MIC assays against Gram-positive/-negative strains. Correlate impurity levels (e.g., >2.0%) with reduced efficacy or toxicity using dose-response models .

Q. What strategies mitigate epimerization during storage of this compound?

Store the compound in airtight, light-resistant containers at 2–8°C. Add stabilizers (e.g., citric acid) to the formulation to maintain pH <6.0, minimizing racemization. Monitor epimer ratios via chiral HPLC monthly .

Q. How can cross-reactivity with β-lactam antibiotics be assessed for hypersensitivity risk?

Use ELISA or Western blot to test serum IgE binding in sensitized patients. Compare structural epitopes (e.g., β-lactam ring) with penicillin and cephalosporin analogs. Validate in murine models by measuring histamine release after challenge .

Methodological Considerations

Q. What statistical methods are appropriate for validating analytical methods?

Apply ANOVA for inter-day precision (RSD <2.0%) and linear regression (R² >0.999) for calibration curves. Use the Horwitz equation to assess acceptability of reproducibility across laboratories .

Q. How are NMR and chromatographic data integrated for structural elucidation?

Combine ¹H-NMR (δ 2.5–5.0 ppm for ester protons) with LC-MS fragmentation patterns (e.g., m/z 543.57 for [M+H]⁺). Assign stereochemistry via NOESY correlations and compare retention times with reference standards .

Contradictions and Limitations

- Solubility vs. Bioavailability : While the compound is soluble in organic solvents, its poor aqueous solubility limits in vivo absorption, requiring prodrug optimization .

- Impurity Thresholds : USP guidelines cap total impurities at 6.0%, but certain analogs (e.g., sulfoxides) may require lower thresholds due to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.